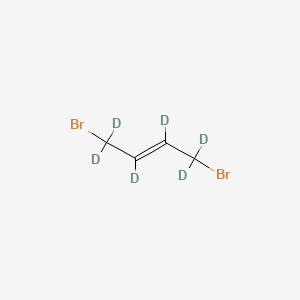

(E)-1,4-Dibromobut-2-ene-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H6Br2 |

|---|---|

Molecular Weight |

219.94 g/mol |

IUPAC Name |

(E)-1,4-dibromo-1,1,2,3,4,4-hexadeuteriobut-2-ene |

InChI |

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+/i1D,2D,3D2,4D2 |

InChI Key |

RMXLHIUHKIVPAB-RMNAQWRBSA-N |

Isomeric SMILES |

[2H]/C(=C(/[2H])\C([2H])([2H])Br)/C([2H])([2H])Br |

Canonical SMILES |

C(C=CCBr)Br |

Origin of Product |

United States |

Foundational & Exploratory

(E)-1,4-Dibromobut-2-ene-d6 chemical properties

An In-Depth Technical Guide to the Chemical Properties of (E)-1,4-Dibromobut-2-ene-d6

Introduction

This compound is the deuterium-labeled form of (E)-1,4-Dibromobut-2-ene.[1] As a stable isotope-labeled compound, it serves as a valuable tool in various scientific disciplines, particularly in drug development and metabolic research.[1] The substitution of hydrogen with deuterium, a heavy isotope, allows for its use as a tracer or an internal standard in quantitative analyses such as NMR, GC-MS, and LC-MS.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and analytical methodologies related to this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for its non-deuterated counterpart, (E)-1,4-Dibromobut-2-ene (CAS: 821-06-7), the properties of the deuterated compound are expected to be very similar.

| Property | Value | Source |

| IUPAC Name | (E)-1,4-dibromo-1,1,2,3,4,4-hexadeuteriobut-2-ene | [2] |

| Synonyms | trans-1,4-Dibromo-2-butene-d6 | [2] |

| CAS Number | 118886-18-3 | [2] |

| Molecular Formula | C₄D₆Br₂ | [2] |

| Molecular Weight | 219.94 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 48-51 °C (for non-deuterated analog) | [4][5][6] |

| Boiling Point | 205 °C (for non-deuterated analog) | [4][5][7] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and chloroform.[8] | [8] |

| Stability | Light sensitive.[5] | [5] |

| Reactivity | Incompatible with strong oxidizers and strong bases.[4] | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound. While specific spectra for the d6 variant are not widely published, the expected characteristics can be inferred from the data available for the non-deuterated analog and the known effects of deuteration.

| Spectroscopic Technique | Data for (E)-1,4-Dibromobut-2-ene (Non-deuterated) | Expected Changes for this compound |

| ¹H NMR | Spectra available, showing characteristic peaks for vinylic and allylic protons.[9] | The absence of signals in the proton NMR spectrum is the most significant change, confirming the high degree of deuteration. Residual proton signals would indicate incomplete labeling. |

| ¹³C NMR | Spectra available for similar compounds.[10][11] | Carbon signals will couple to deuterium, resulting in multiplets instead of singlets (or doublets if coupled to a single proton). The chemical shifts will be very similar. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the non-deuterated compound (213.90 g/mol ).[9] | The molecular ion peak will be shifted to a higher mass-to-charge ratio, corresponding to the mass of the deuterated compound (219.94 g/mol ).[2] |

| Infrared (IR) Spectroscopy | FT-IR spectra are available.[3][12] The C=C stretch for trans alkenes is typically in the 1680-1660 cm⁻¹ region, and the C-H wag is around 965 cm⁻¹.[13] | The C-D stretching and bending vibrations will appear at lower frequencies (approximately 2100-2200 cm⁻¹ for C-D stretch) compared to C-H vibrations (around 3000 cm⁻¹) due to the increased reduced mass. |

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard and a tracer in metabolic studies. Deuteration can influence the pharmacokinetic and metabolic profiles of drug candidates, a phenomenon that is actively studied in drug development.[1][14]

Caption: Logical flow of applications for this compound.

Experimental Protocols

Synthesis

Inferred Synthetic Protocol:

-

Starting Material: But-2-yne-d6 or Butadiene-d6.

-

Reaction: The deuterated starting material is dissolved in a suitable solvent, such as dichloromethane.

-

Bromination: The solution is cooled (e.g., to -10 to 10 °C), and liquid bromine is added dropwise.

-

Workup: The reaction mixture is then processed to isolate the crude product.

-

Purification: The crude this compound is purified, typically by recrystallization or chromatography, to yield the final product.

The non-deuterated compound is a known intermediate in the synthesis of pharmaceuticals like Aliskiren.[5] Therefore, the deuterated version can be used to produce deuterated Aliskiren for research.

Analytical Methodology: HPLC

(E)-1,4-Dibromobut-2-ene can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).[15] This method is suitable for the deuterated analog as well.

HPLC Conditions:

-

Column: Newcrom R1 or a similar reverse-phase column.[15]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. For mass spectrometry detection, a volatile modifier such as formic acid should be used instead.[15]

-

Detection: UV-Vis or Mass Spectrometry (MS).

-

Application: This method is scalable and can be used for purity assessment and for isolating impurities in preparative separations. It is also suitable for pharmacokinetic studies.[15]

Caption: Workflow for use as an internal standard in quantitative analysis.

Safety and Handling

The non-deuterated analog, (E)-1,4-Dibromobut-2-ene, is classified as toxic if swallowed or inhaled and causes burns.[5] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, and eye/face protection, in a well-ventilated area or fume hood.[5] It should be stored in a cool, dry place, away from light, strong oxidizing agents, and strong bases.[4][8]

Conclusion

This compound is a crucial tool for researchers in chemistry and drug development. Its primary value is as an internal standard for accurate quantification and as a tracer for elucidating metabolic pathways and pharmacokinetic profiles. Understanding its chemical properties, reactivity, and appropriate analytical methods is key to its effective utilization in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. trans-1,4-Dibromo-2-butene-d6 | C4H6Br2 | CID 12216767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. guidechem.com [guidechem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. (E)-1,4-Dibromobut-2-ene, CAS 821-06-7, High Purity Industrial Grade Liquid at Attractive Prices [jigspharma.com]

- 9. (E)-1,4-Dibromobut-2-ene(821-06-7) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. (Z)-1,4-dibromobut-2-ene | C4H6Br2 | CID 5354994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (E)-1,4-Dibromobut-2-ene(821-06-7)FT-IR [m.chemicalbook.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. (E)-1,4-Dibromo-2-butene | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Synthesis of (E)-1,4-Dibromobut-2-ene-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (E)-1,4-Dibromobut-2-ene-d6, a deuterated isotopologue of (E)-1,4-Dibromobut-2-ene. This compound is a valuable tool in various research applications, particularly as a tracer or an internal standard for quantitative analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The inclusion of deuterium (B1214612) atoms allows for the tracking and quantification of molecules in complex biological and chemical systems.

Synthesis Methodology

The primary synthetic route to this compound involves the direct bromination of commercially available 1,3-butadiene-d6. This electrophilic addition reaction proceeds to yield a mixture of 1,2- and 1,4-addition products. The desired (E)-1,4-isomer is the thermodynamically more stable product and can be favored by controlling the reaction conditions.

Reaction Pathway

The synthesis follows a two-step logical progression from the deuterated starting material to the final product.

In-Depth Technical Guide: Physical Characteristics of (E)-1,4-Dibromobut-2-ene-d6

This technical guide provides a comprehensive overview of the known physical and chemical properties of (E)-1,4-Dibromobut-2-ene-d6, a deuterated isotopologue of (E)-1,4-Dibromobut-2-ene. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds.

Introduction

This compound is the deuterium-labeled form of (E)-1,4-Dibromobut-2-ene.[1] The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution makes the compound a valuable tool in various analytical and research applications, primarily as an internal standard or tracer.[1] Stable heavy isotopes are incorporated into molecules to aid in their quantification and to study pharmacokinetic and metabolic profiles.[1][2]

Chemical Identity and Physical Properties

The physical properties of this compound are primarily derived from computational data and supplier specifications. For context, the experimentally determined properties of its non-deuterated counterpart, (E)-1,4-Dibromobut-2-ene, are also provided, as they are expected to be very similar.

| Property | This compound | (E)-1,4-Dibromobut-2-ene (non-deuterated) |

| Molecular Formula | C4D6Br2[1] | C4H6Br2[3][4][5][6] |

| Molecular Weight | 219.94 g/mol [1][7] | 213.90 g/mol [3][5][8] |

| CAS Number | 118886-18-3[1][7] | 821-06-7[3][5] |

| Appearance | Not specified; likely crystalline solid | Colorless to slightly brown crystals or crystalline powder[3][9] |

| Melting Point | Not specified | 48-51 °C[3][9][10] |

| Boiling Point | Not specified | 205 °C[3][9][10] |

| Solubility | Not specified | Insoluble in water; slightly soluble in chloroform (B151607) and methanol[3][9] |

| Stability | Not specified | Light sensitive[3] |

| Synonyms | trans-Dibromobutene-d6[1], trans-1,4-Dibromo-2-butene-d6[7] | trans-1,4-Dibromo-2-butene[8] |

Applications in Research and Development

The primary utility of this compound stems from its isotopic labeling. Its increased molecular weight, due to the presence of six deuterium atoms, allows it to be distinguished from its non-deuterated analog in mass spectrometry.

Key Applications:

-

Internal Standard: It serves as an ideal internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Tracer Studies: This compound can be used as a tracer in various chemical and biological experiments to track the fate of the molecule.[1]

-

Pharmacokinetic Studies: Deuteration can influence the metabolic and pharmacokinetic profiles of molecules, making such compounds useful in drug development research.[1][2]

Below is a diagram illustrating the logical workflow for its use as an internal standard.

Caption: Workflow for using this compound as an internal standard.

Experimental Protocols

Detailed, specific experimental protocols for the determination of the physical characteristics of this compound are not publicly available. However, standard methodologies used for such characterization would include:

-

Melting Point: Determined using a Differential Scanning Calorimeter (DSC) or a standard melting point apparatus.

-

Boiling Point: Measured under controlled pressure using distillation apparatus.

-

Solubility: Assessed by visual inspection of dissolution in various solvents at controlled temperatures.

-

Structural Confirmation: Verified using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and ²H-NMR) and Mass Spectrometry (MS).

For analytical applications, such as using the compound as an internal standard, a typical protocol would involve:

-

Preparation of a stock solution of this compound at a precise concentration.

-

Addition of a known volume of the internal standard stock solution to the unknown sample containing the non-deuterated analyte.

-

Analysis of the mixture using a calibrated LC-MS or GC-MS system.

-

Calculation of the analyte concentration based on the ratio of the analyte signal to the internal standard signal.

Conclusion

This compound is a specialized chemical used primarily in analytical and research settings. While extensive experimental data on its physical properties are scarce, its characteristics can be closely inferred from its non-deuterated analog. Its value lies in its isotopic labeling, which enables precise quantification and tracing in complex chemical and biological systems, making it a crucial tool for scientists in relevant fields.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cas 821-06-7,(E)-1,4-Dibromobut-2-ene | lookchem [lookchem.com]

- 4. (E)-1,4-Dibromobut-2-ene(821-06-7) 1H NMR spectrum [chemicalbook.com]

- 5. (2E)-1,4-dibromobut-2-ene | 18866-73-4; 6974-12-5; 821-06-7 | Buy Now [molport.com]

- 6. (2E)-1,4-Dibromo-2-butene | C4H6Br2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. trans-1,4-Dibromo-2-butene-d6 | C4H6Br2 | CID 12216767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]

- 10. chembk.com [chembk.com]

Structural Elucidation of (E)-1,4-Dibromobut-2-ene-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (E)-1,4-Dibromobut-2-ene-d6. This deuterated isotopologue of (E)-1,4-Dibromobut-2-ene is a valuable tool in mechanistic studies, as an internal standard for quantitative analysis, and in the synthesis of complex deuterated molecules.[1] The substitution of hydrogen with deuterium (B1214612) atoms allows for detailed investigation of reaction pathways and kinetic isotope effects.

Molecular Structure and Properties

This compound possesses the chemical formula C₄D₆Br₂ and has a molecular weight of approximately 219.94 g/mol .[2] The "(E)" designation signifies that the bromine-substituted carbon groups are on opposite sides of the carbon-carbon double bond, resulting in a trans configuration. The "-d6" indicates that all six hydrogen atoms of the parent molecule have been replaced by deuterium.

Table 1: Physicochemical Properties of (E)-1,4-Dibromobut-2-ene and its Deuterated Analog

| Property | (E)-1,4-Dibromobut-2-ene | This compound |

| CAS Number | 821-06-7[3][4][5] | 118886-18-3[2] |

| Molecular Formula | C₄H₆Br₂[3][6][7] | C₄D₆Br₂ |

| Molecular Weight | 213.90 g/mol [3][8] | 219.94 g/mol [2] |

| Melting Point | 48-51 °C[4][9] | Not available |

| Boiling Point | 205 °C[4][9] | Not available |

| IUPAC Name | (E)-1,4-dibromobut-2-ene[3] | (E)-1,4-dibromo-1,1,2,3,4,4-hexadeuteriobut-2-ene[2] |

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the analysis of deuterated compounds.[10][11] While ¹H NMR is used for the non-deuterated analogue, ²H (Deuterium) NMR is the primary technique for confirming the positions of deuterium atoms in the labeled compound.

¹H NMR of (E)-1,4-Dibromobut-2-ene (for comparison): The proton NMR spectrum of the non-deuterated compound would show two characteristic signals:

-

A doublet for the four equivalent methylene (B1212753) protons (CH₂Br) due to coupling with the vinylic protons.

-

A triplet for the two equivalent vinylic protons (=CH) due to coupling with the methylene protons.

²H NMR of this compound: The deuterium NMR spectrum is expected to show two signals corresponding to the two different chemical environments of the deuterium atoms:

-

One signal for the four deuterons of the CD₂Br groups.

-

Another signal for the two deuterons of the =CD groups.

The absence of significant signals in the ¹H NMR spectrum of the deuterated compound confirms the high isotopic purity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show two signals, corresponding to the two chemically non-equivalent carbon atoms. The signals will appear as multiplets due to C-D coupling.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ²H | ~4.0 | Triplet | -CD₂Br |

| ²H | ~6.0 | Triplet | =CD- |

| ¹³C | ~30 | Multiplet | -CD₂Br |

| ¹³C | ~130 | Multiplet | =CD- |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic composition of the molecule.[11]

Expected Mass Spectrum of this compound: The mass spectrum will show a molecular ion peak cluster corresponding to the mass of C₄D₆Br₂. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed. The molecular ion peak for the d6 compound will be shifted by 6 mass units compared to the non-deuterated analogue.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ (C₄D₆⁷⁹Br₂) | 218 | |

| [M]⁺ (C₄D₆⁷⁹Br⁸¹Br) | 220 | Most abundant peak in the cluster |

| [M]⁺ (C₄D₆⁸¹Br₂) | 222 |

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule.[12] The C-D stretching vibrations in the deuterated compound will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2900-3100 cm⁻¹) in the non-deuterated analogue.

Table 4: Key Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-D Stretch (alkenyl) | ~2250 |

| C-D Stretch (alkyl) | ~2150 |

| C=C Stretch | ~1650 |

| C-Br Stretch | ~600 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d6).

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum to check for residual protons and determine isotopic purity.

-

²H NMR Acquisition: Acquire a ²H NMR spectrum to confirm the presence and location of deuterium atoms. A high-field spectrometer is recommended due to the lower gyromagnetic ratio of deuterium.[10]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon skeleton. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the splitting of signals by deuterium.

-

Data Processing: Process the spectra using appropriate software to determine chemical shifts, coupling constants, and integrals.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound.

Caption: Workflow for the Structural Elucidation of this compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic data points contribute to the final structural confirmation.

Caption: Interrelation of Spectroscopic Data for Structural Confirmation.

This guide provides a foundational understanding of the processes involved in the structural elucidation of this compound. The application of these techniques and the careful interpretation of the resulting data are crucial for ensuring the identity and purity of this important deuterated compound for its use in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. trans-1,4-Dibromo-2-butene-d6 | C4H6Br2 | CID 12216767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]

- 5. (E)-1,4-Dibromo-2-butene | SIELC Technologies [sielc.com]

- 6. (E)-1,4-Dibromobut-2-ene(821-06-7) 1H NMR spectrum [chemicalbook.com]

- 7. (2E)-1,4-Dibromo-2-butene | C4H6Br2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. (Z)-1,4-dibromobut-2-ene | C4H6Br2 | CID 5354994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (e)-1,4-dibromobut-2-ene [chembk.com]

- 10. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Isotopic Purity of (E)-1,4-Dibromobut-2-ene-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the isotopic purity of (E)-1,4-Dibromobut-2-ene-d6, a deuterated isotopologue of (E)-1,4-Dibromobut-2-ene. The determination of isotopic purity is critical for applications in drug development, mechanistic studies, and as an internal standard in quantitative analyses.[1][2][3][4] This document outlines the key specifications, experimental protocols for its determination, and the analytical workflows involved.

Quantitative Data Summary

The isotopic purity of commercially available this compound is a key parameter for its use. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Source |

| Chemical Formula | BrCD2CD=CDCD2Br | [5] |

| Molecular Weight | 219.94 g/mol | [5] |

| Isotopic Enrichment | 98 atom % D | [5] |

| CAS Number | 118886-18-3 | [5] |

It is important to distinguish between isotopic enrichment and species abundance. An isotopic enrichment of 98 atom % D indicates that for any given labeled position, there is a 98% probability of finding a deuterium (B1214612) atom.[6] This does not mean that 98% of the molecules are the fully deuterated d6 species.[6][7] The presence of isotopologues (molecules with the same chemical formula but different isotopic composition, e.g., d5, d4) is expected.[6]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][8] These methods provide complementary information regarding the extent and position of deuteration.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation and purity assessment of deuterated compounds.[1][9] Both ¹H and ²H NMR can be employed to determine the isotopic enrichment.

Protocol for ¹H NMR:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable non-deuterated solvent. Add a known amount of an internal standard with a well-defined proton signal that does not overlap with any residual proton signals of the analyte.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals.

-

Data Processing: Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals corresponding to the residual protons in this compound and the signal of the internal standard. The degree of deuteration can be calculated by comparing the integral of the residual proton signals to the integral of the internal standard.[10]

Protocol for ²H NMR:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent.

-

Data Acquisition: Acquire the ²H NMR spectrum. This directly observes the deuterium nuclei, providing information about the deuterium distribution in the molecule.[9]

-

Data Processing and Analysis: Process the spectrum and integrate the deuterium signals. The relative integrals of the different deuterium environments can confirm the labeling pattern.

A combination of ¹H and ²H NMR can provide a more accurate determination of isotopic abundance.[11]

2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the isotopic purity and distribution of isotopologues.[12][13][14]

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the chosen ionization technique (e.g., electrospray ionization - ESI).

-

Instrumentation Setup: Use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) to ensure accurate mass measurement and separation of the different isotopologues.

-

Data Acquisition: Acquire the full scan mass spectrum in a mode that allows for the detection of the molecular ion cluster.

-

Data Analysis:

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for determining the isotopic purity of this compound using NMR and MS.

Caption: Workflow for Isotopic Purity by NMR.

Caption: Workflow for Isotopic Purity by MS.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. epublications.marquette.edu [epublications.marquette.edu]

- 4. "Exploring New Techniques For Precision Deuteration of Alkenes and Alky" by Zoua Pa Vang [epublications.marquette.edu]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 7. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: (E)-1,4-Dibromobut-2-ene-d6 for Research and Drug Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on the commercial sourcing and application of (E)-1,4-Dibromobut-2-ene-d6. This deuterated reagent is a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based analyses.

Commercial Suppliers and Product Specifications

This compound is available from specialized chemical suppliers. The following table summarizes the product specifications from identified commercial vendors. Researchers are advised to request batch-specific Certificates of Analysis for detailed purity and isotopic enrichment data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment |

| MedChemExpress | This compound | 118886-18-3 | C4D6Br2 | 219.94 | Not specified |

| C/D/N Isotopes | trans-1,4-Dibromo-2-butene-d6 | 118886-18-3 | BrCD2CD=CDCD2Br | 219.94 | 98 atom % D |

Understanding Product Quality: Chemical vs. Isotopic Purity

When working with deuterated compounds, it is crucial to understand the distinction between chemical and isotopic purity.

-

Chemical Purity: This refers to the percentage of the desired chemical compound in the product, exclusive of any chemical impurities. It is typically determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Isotopic Purity (or Isotopic Enrichment): This specifies the percentage of the deuterated isotope at the labeled positions. For this compound, a high isotopic purity indicates a high percentage of deuterium (B1214612) atoms and a low percentage of residual hydrogen atoms at the six specified positions. This is a critical parameter for applications such as internal standards in mass spectrometry to avoid signal overlap with the non-deuterated analyte.[1][2]

Experimental Protocols

General Workflow for Using this compound as an Internal Standard in Mass Spectrometry

This compound is well-suited for use as an internal standard in quantitative mass spectrometry assays, such as GC-MS or LC-MS.[7] The following diagram illustrates a typical workflow.

Workflow for using a deuterated internal standard.

Signaling Pathways and Logical Relationships

The primary utility of this compound in a research context is not related to signaling pathways but rather to its role in analytical chemistry. The logical relationship for its procurement and application in a research setting is outlined below.

Procurement and application workflow.

References

- 1. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. Synthesis of deuterium‐labellec alkenes | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Stability and Storage of Deuterated Dibromobutene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and decomposition of deuterated dibromobutene (B8328900) is not extensively available in peer-reviewed literature. This guide is therefore based on the established principles of the stability of deuterated compounds, halogenated alkenes, and standard protocols for stability testing. The proposed degradation pathways and experimental methodologies are based on analogous compounds and should be adapted and validated for specific experimental contexts.

Introduction

Deuterated compounds are of significant interest in drug development and mechanistic studies due to the kinetic isotope effect (KIE), where the substitution of hydrogen with deuterium (B1214612) can slow down metabolic pathways, thereby improving a drug's pharmacokinetic profile. Deuterated dibromobutene, a reactive intermediate, presents unique challenges in terms of its stability and storage. Understanding its degradation profile is crucial for ensuring its purity, reactivity, and the integrity of subsequent synthetic steps or biological assays. This guide provides a comprehensive overview of the stability and storage considerations for deuterated dibromobutene, including recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Principles of Stability

The stability of deuterated dibromobutene is influenced by several factors, including the inherent properties of the carbon-deuterium bond, the reactivity of the bromoalkene functional group, and external environmental conditions.

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength means that reactions involving the cleavage of a C-D bond will have a higher activation energy and thus a slower reaction rate compared to the C-H analogue. For deuterated dibromobutene, this can translate to enhanced stability against degradation pathways that involve the abstraction of a deuterium atom.

-

Reactivity of Bromoalkenes: As a bromoalkene, the compound is susceptible to several degradation pathways, including nucleophilic substitution, elimination (dehydrobromination), oxidation, and photodegradation. The presence of the double bond also makes it prone to polymerization.

-

Environmental Factors: Exposure to heat, light, moisture, and oxygen can significantly accelerate the degradation of deuterated dibromobutene.

Recommended Storage Conditions

To maintain the chemical and isotopic integrity of deuterated dibromobutene, the following storage conditions are recommended:

-

Temperature: Store at low temperatures, typically 2-8°C. For long-term storage, storage at -20°C is advisable. Avoid repeated freeze-thaw cycles.

-

Light: Protect from light by storing in amber vials or other light-blocking containers.

-

Moisture and Oxygen: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation. The container should be tightly sealed to prevent the ingress of atmospheric moisture.

-

Container: Use glass containers, as some plastics may be reactive or may leach impurities.

Potential Degradation Pathways

The following are potential degradation pathways for deuterated dibromobutene, based on the known reactivity of bromoalkenes. The deuteration may slow down some of these pathways, particularly those involving C-D bond cleavage.

-

Hydrolysis: Reaction with water or other nucleophiles can lead to the substitution of the bromine atoms with hydroxyl groups, forming deuterated bromobutenols or butenediols.

-

Dehydrobromination: Elimination of deuterium bromide (DBr) can occur, leading to the formation of deuterated butadienes. This reaction is often base-catalyzed.

-

Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or carboxylic acids.

-

Photodegradation: UV light can induce the homolytic cleavage of the carbon-bromine bond, leading to radical-mediated degradation or polymerization.

-

Polymerization: The alkene functionality can undergo polymerization, especially in the presence of light, heat, or radical initiators.

Diagram of Potential Degradation Pathways for Deuterated Dibromobutene

Caption: Potential degradation routes for deuterated dibromobutene.

Stability Testing: Experimental Protocols

A comprehensive stability testing program should be established to determine the shelf-life and optimal storage conditions for deuterated dibromobutene. This typically involves long-term stability studies under recommended storage conditions and accelerated stability studies under stress conditions.

Accelerated (Forced) Degradation Study

Forced degradation studies are designed to identify potential degradation products and pathways.

-

Thermal Stress:

-

Protocol: Store solid samples of deuterated dibromobutene at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 2, and 4 weeks).

-

Analysis: At each time point, analyze the samples by GC-MS to determine the purity and identify any degradation products.

-

-

Photostability:

-

Protocol: Expose the compound to a controlled source of UV and visible light, as per ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Analysis: Analyze both the exposed and control samples by GC-MS.

-

-

Hydrolytic Stress (Acidic, Basic, and Neutral):

-

Protocol: Prepare solutions of deuterated dibromobutene in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions. These solutions should be stored at a controlled temperature (e.g., 40°C).

-

Analysis: Analyze the solutions at various time points (e.g., 0, 24, 48, 72 hours) by HPLC or GC-MS after appropriate sample preparation (e.g., extraction into an organic solvent).

-

-

Oxidative Stress:

-

Protocol: Prepare a solution of the compound in a solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Analysis: Monitor the reaction over time by HPLC or GC-MS.

-

Stability-Indicating Analytical Method: GC-MS

A validated stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating halogenated hydrocarbons.

-

Sample Preparation:

-

Accurately weigh a known amount of the deuterated dibromobutene sample.

-

Dissolve in a high-purity, volatile solvent (e.g., hexane, ethyl acetate).

-

If necessary, perform a liquid-liquid extraction for samples from hydrolytic studies.

-

-

GC Conditions (Example):

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-400.

-

Selected Ion Monitoring (SIM): Can be used for higher sensitivity and specificity for the parent compound and known degradation products.

-

NMR Spectroscopy for Isotopic Purity

¹H and ²H NMR spectroscopy can be used to monitor the isotopic purity and potential H/D exchange over time.

-

Protocol:

-

Prepare a solution of the deuterated dibromobutene in a deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆).

-

Acquire ¹H and ²H NMR spectra at initial time point and after storage under defined conditions.

-

-

Analysis:

-

In the ¹H NMR, the absence or significant reduction of signals at positions where deuterium is incorporated confirms high isotopic enrichment.

-

The ²H NMR will show signals corresponding to the positions of deuteration.

-

Changes in the spectra over time can indicate degradation or isotopic exchange.

-

Diagram of Experimental Workflow for Stability Testing

Caption: General workflow for stability testing of deuterated dibromobutene.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Example Stability Data for Deuterated Dibromobutene

| Storage Condition | Time Point | Analytical Method | Purity (%) | Observed Degradation Products (Peak Area %) |

| 2-8°C | 0 months | GC-MS | 99.8 | Not Detected |

| 3 months | GC-MS | 99.7 | Not Detected | |

| 6 months | GC-MS | 99.5 | Impurity A (0.1%) | |

| 12 months | GC-MS | 99.2 | Impurity A (0.3%), Impurity B (0.1%) | |

| 40°C / 75% RH | 0 weeks | GC-MS | 99.8 | Not Detected |

| 1 week | GC-MS | 98.5 | Impurity A (0.8%), Impurity C (0.2%) | |

| 2 weeks | GC-MS | 97.1 | Impurity A (1.5%), Impurity C (0.5%) | |

| 4 weeks | GC-MS | 94.3 | Impurity A (3.2%), Impurity C (1.1%) | |

| Photostability (ICH Q1B) | 24 hours | GC-MS | 96.5 | Impurity D (2.0%), Polymerization observed |

| 0.1 M HCl (40°C) | 72 hours | GC-MS | 92.1 | Hydrolysis Product 1 (5.2%) |

| 0.1 M NaOH (40°C) | 72 hours | GC-MS | 85.4 | Dehydrobromination Product 1 (10.3%) |

Note: "Impurity A," "Impurity B," etc., would be identified based on their mass spectra and retention times.

Conclusion

The stability of deuterated dibromobutene is a critical parameter that must be carefully evaluated to ensure its quality and reliability in research and development. While the deuteration is expected to confer a degree of enhanced stability due to the kinetic isotope effect, the inherent reactivity of the bromoalkene moiety necessitates stringent storage conditions and a thorough stability testing program. By implementing the storage recommendations and experimental protocols outlined in this guide, researchers can effectively characterize the stability profile of deuterated dibromobutene, identify potential degradation products, and establish an appropriate shelf-life.

Probing Reaction Mechanisms: A Technical Guide to the Kinetic Isotope Effect in (E)-1,4-Dibromobut-2-ene-d6 Reactions

For Researchers, Scientists, and Drug Development Professionals

The Kinetic Isotope Effect: A Powerful Mechanistic Tool

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[1] This effect arises primarily from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes.[2] A bond to a heavier isotope has a lower zero-point energy, and therefore requires more energy to be broken, leading to a slower reaction rate.[2] The magnitude of the KIE is typically expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD), kH/kD.

Kinetic isotope effects are categorized as either primary or secondary.

-

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For the cleavage of a C-H versus a C-D bond, typical kH/kD values range from 2 to 8.[2]

-

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller, with kH/kD values typically between 0.7 and 1.5.[1]

The magnitude of the KIE can provide critical information about the transition state of a reaction, helping to distinguish between different possible mechanisms, such as SN1, SN2, E1, and E2 reactions.[1][3]

Reactions of (E)-1,4-Dibromobut-2-ene: A Substrate for Mechanistic Scrutiny

(E)-1,4-Dibromobut-2-ene is a versatile organic substrate that can undergo a variety of reactions, primarily nucleophilic substitution and elimination reactions, due to the presence of two bromine leaving groups and allylic hydrogens.[4] The deuterated analog, (E)-1,4-Dibromobut-2-ene-d6, where the six hydrogen atoms are replaced with deuterium, serves as an ideal probe for KIE studies.

Potential Reaction Pathways

Given its structure, (E)-1,4-Dibromobut-2-ene can react via several pathways when treated with a nucleophile/base:

-

SN2 (Bimolecular Nucleophilic Substitution): A one-step process where the nucleophile attacks the carbon atom and displaces the bromide ion simultaneously.

-

SN1 (Unimolecular Nucleophilic Substitution): A two-step process involving the formation of a carbocation intermediate followed by nucleophilic attack.

-

E2 (Bimolecular Elimination): A one-step process where a base removes a proton and the leaving group departs simultaneously to form a double bond.

-

E1 (Unimolecular Elimination): A two-step process where the leaving group departs to form a carbocation, which then loses a proton to form a double bond.

Hypothetical Experimental Protocol for KIE Studies

The following outlines a generalized experimental approach for determining the kinetic isotope effect in a reaction of this compound.

Synthesis of this compound

The deuterated substrate can be synthesized from a deuterated precursor. A plausible route would be the bromination of 2-butyne-d6 or the dibromination of butadiene-d6 under controlled conditions.[4]

Kinetic Experiments

To determine the KIE, two types of experiments are typically performed:

-

Independent Rate Measurements: The rates of the reaction of the non-deuterated (kH) and deuterated (kD) substrates are measured in separate experiments under identical conditions. The ratio of these rates gives the KIE.

-

Competition Experiment: A mixture of the non-deuterated and deuterated substrates is allowed to react with a limited amount of the reagent. The relative amounts of the unreacted starting materials or the products are then analyzed to determine the KIE. This method is often more accurate as it minimizes the impact of variations in experimental conditions.

Analytical Methods

The progress of the reaction and the ratio of isotopic products can be monitored by various analytical techniques, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the products and determine their isotopic composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR can be used to quantify the amount of deuterated and non-deuterated species.

-

High-Performance Liquid Chromatography (HPLC): For separation and quantification of reactants and products.

Interpreting the Kinetic Isotope Effect: Distinguishing Mechanisms

The observed kH/kD value provides a powerful diagnostic tool for elucidating the reaction mechanism. The following table summarizes the expected KIE values for different mechanisms in reactions of (E)-1,4-Dibromobut-2-ene.

| Reaction Mechanism | Expected kH/kD Value | Rationale |

| SN1 | ~1.0 - 1.2 (per α-D) | A small secondary KIE is expected due to the rehybridization of the α-carbon from sp³ to sp² in the carbocation intermediate.[1] |

| SN2 | ~0.9 - 1.1 (per α-D) | A small, often inverse, secondary KIE is typical as the C-H(D) bond becomes more constrained in the pentacoordinate transition state.[5] |

| E2 | > 2.0 | A large primary KIE is expected as the C-H(D) bond at the β-position is broken in the rate-determining step.[3] |

| E1 | ~1.0 - 1.2 (per β-D) | A small secondary KIE is expected as the C-H(D) bond is not broken in the rate-determining step (carbocation formation). |

Visualizing Reaction Analysis Workflows

Experimental Workflow for KIE Determination

Caption: Experimental workflow for determining the KIE.

Mechanistic Interpretation of KIE

Caption: Logic for mechanism determination from KIE.

Conclusion

The kinetic isotope effect is an indispensable tool for the detailed investigation of reaction mechanisms. For a substrate like (E)-1,4-Dibromobut-2-ene, which can undergo multiple reaction pathways, a KIE study using its deuterated analog, this compound, can provide unambiguous evidence to distinguish between concerted and stepwise mechanisms. While specific experimental data for this compound is not currently available, the principles and methodologies outlined in this guide provide a solid framework for researchers to design and execute experiments that will yield deep mechanistic insights. Such understanding is fundamental to advancing the fields of organic synthesis, medicinal chemistry, and materials science.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reaction Mechanisms of (E)-1,4-Dibromobut-2-ene

(E)-1,4-Dibromobut-2-ene, also known as trans-1,4-Dibromo-2-butene, is a bifunctional organohalogen compound that serves as a versatile building block in organic synthesis.[1][2] Its chemical reactivity is dominated by the presence of two allylic bromide functionalities, making it an excellent substrate for a variety of transformations, including nucleophilic substitutions and cycloadditions. This guide provides a detailed exploration of the core reaction mechanisms involving this reagent, complete with experimental protocols and quantitative data, to support its application in research and drug development.

Physical and Chemical Properties

(E)-1,4-Dibromobut-2-ene is a white to slightly brown crystalline solid at room temperature.[2][3] It is sensitive to light and should be stored at refrigerated temperatures (2-8°C).[2][3][4] The compound is generally insoluble in water but shows solubility in organic solvents like chloroform (B151607) and methanol.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₄H₆Br₂ | [1][3][4][5] |

| Molecular Weight | 213.90 g/mol | [1][4][5] |

| Melting Point | 48-53 °C | [3][5] |

| Boiling Point | 205 °C | [3][5] |

| CAS Number | 821-06-7 | [1][4][5] |

Synthesis of (E)-1,4-Dibromobut-2-ene

The primary industrial synthesis of 1,4-dibromobut-2-ene involves the bromination of 1,3-butadiene (B125203).[6] This reaction typically yields a mixture of the (E) and (Z) isomers, along with 3,4-dibromobut-1-ene. The (E)-isomer is generally the major product and can be purified through recrystallization.

Caption: Synthesis of 1,4-Dibromobut-2-ene isomers from 1,3-butadiene.

Experimental Protocol: Synthesis from 1,3-Butadiene

This protocol is adapted from the general procedure for the bromination of butadiene.[6]

-

Reaction Setup: In a reaction flask equipped with a stirrer and a cooling bath, dissolve 1.0 equivalent of 1,3-butadiene in anhydrous dichloromethane.

-

Cooling: Cool the solution to a temperature between -15 °C and -10 °C.

-

Bromine Addition: Slowly add 1.0 equivalent of liquid bromine dropwise to the cooled solution. It is critical to maintain the temperature below -10 °C to control the reaction exotherm and minimize side products.

-

Reaction: After the addition is complete, continue stirring the mixture at this temperature for 2-3 hours.

-

Workup: Remove the solvent by distillation under reduced pressure to obtain the crude solid product.

-

Purification: The crude product, a mixture of (E) and (Z) isomers, can be purified by recrystallization from anhydrous ethanol (B145695) to isolate the higher-melting (E)-isomer.[3]

Nucleophilic Substitution Reactions

As an allylic dihalide, (E)-1,4-Dibromobut-2-ene is highly susceptible to nucleophilic substitution. These reactions can proceed through several mechanisms (SN1, SN2, SN1', SN2'), often in competition. The operative pathway is influenced by the nucleophile's strength, solvent polarity, and reaction temperature.[7][8][9]

SN2 Mechanism (Bimolecular Nucleophilic Substitution)

Strong, typically anionic, nucleophiles in polar aprotic solvents (e.g., DMF, DMSO) favor the SN2 pathway.[8] The reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon, displacing the bromide ion from the opposite side (backside attack).[7]

Caption: The concerted SN2 reaction pathway.

SN1 Mechanism (Unimolecular Nucleophilic Substitution)

In the presence of weak nucleophiles and polar protic solvents (e.g., water, ethanol), the SN1 mechanism becomes competitive.[7][10] This two-step process involves the initial, rate-determining departure of a bromide ion to form a resonance-stabilized allylic carbocation.[7] The nucleophile then rapidly attacks this intermediate at either C1 or C3.

Caption: The two-step SN1 reaction pathway showing the key allylic carbocation intermediate.

Application: Synthesis of Substituted Furans

A powerful application of (E)-1,4-Dibromobut-2-ene is in the synthesis of furan (B31954) rings, which are core structures in many pharmaceuticals.[11] The process involves a double nucleophilic substitution followed by an acid-catalyzed cyclization known as the Paal-Knorr synthesis.[11][12][13]

Caption: Workflow for the synthesis of furans using (E)-1,4-Dibromobut-2-ene.

Experimental Protocol: Paal-Knorr Furan Synthesis

This protocol describes the two-stage synthesis of a substituted furan.[11]

Part 1: Dialkylation

-

Enolate Formation: Prepare sodium ethoxide by carefully adding 2.2 equivalents of sodium metal to anhydrous ethanol under an inert atmosphere. To this solution, add 2.0 equivalents of an active methylene compound (e.g., ethyl acetoacetate) dropwise at room temperature.

-

Alkylation: To the resulting enolate solution, add a solution of (E)-1,4-dibromobut-2-ene (1.0 equivalent) in anhydrous ethanol dropwise over 30 minutes.

-

Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction, neutralize with dilute acid, and extract the product with an organic solvent. Purify the resulting 1,4-dicarbonyl intermediate via column chromatography.

Part 2: Acid-Catalyzed Cyclization

-

Reaction Setup: Dissolve the purified 1,4-dicarbonyl intermediate (1.0 equivalent) in glacial acetic acid or ethanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (5-10 mol%).

-

Reaction: Heat the mixture to reflux for 1-3 hours until TLC analysis shows complete consumption of the starting material.

-

Workup and Purification: Cool the mixture, pour it into water, and extract the furan product with an organic solvent. The crude product can be purified by distillation or chromatography.

| Reaction | Nucleophile | Conditions | Yield | Reference |

| N-Alkylation | 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one | K₂CO₃, DMF, rt, 2h | 75% | [14] |

| Allenone Synthesis | Dialkyl Ketones | NaH | Main Product | [15] |

Cycloaddition Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and is a cornerstone of synthetic organic chemistry.[16][17][18] (E)-1,4-Dibromobut-2-ene itself is not a diene due to the sp³ hybridized C1 and C4 carbons. However, it can serve as a synthetic equivalent (synthon) for 1,3-butadiene. Through a two-step process of elimination to form the diene in situ followed by cycloaddition, it can participate in Diels-Alder reactions.

Caption: (E)-1,4-Dibromobut-2-ene as a precursor for in situ diene formation in Diels-Alder reactions.

The reaction is facilitated when the dienophile contains electron-withdrawing groups (e.g., -CHO, -COOR, -CN) and the diene has electron-donating groups.[18] The concerted mechanism ensures that the stereochemistry of the dienophile is retained in the final product.[16]

Conclusion

(E)-1,4-Dibromobut-2-ene is a highly valuable and reactive intermediate. Its utility stems from the allylic nature of its carbon-bromine bonds, which readily engage in nucleophilic substitution reactions via multiple pathways. This reactivity allows for the construction of complex acyclic systems and serves as a cornerstone for cyclization strategies, most notably the Paal-Knorr furan synthesis. Furthermore, its potential as a precursor to 1,3-butadiene opens avenues for its use in powerful carbon-carbon bond-forming cycloaddition reactions. A thorough understanding of these competing and complementary reaction mechanisms is crucial for leveraging this reagent effectively in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

- 1. 2-Butene, 1,4-dibromo-, (E)- [webbook.nist.gov]

- 2. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. (Z)-1,4-dibromobut-2-ene | 18866-73-4 | Benchchem [benchchem.com]

- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 8. byjus.com [byjus.com]

- 9. leah4sci.com [leah4sci.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 14. 821-06-7|(E)-1,4-Dibromobut-2-ene| Ambeed [ambeed.com]

- 15. Formation of allenes by reaction of 1,4-dibromobut-2-ene with dialkyl ketones and base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 18. Diels-Alder Reaction [organic-chemistry.org]

The Indispensable Role of Deuterated Compounds in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, molecules in which one or more hydrogen atoms (¹H) are replaced by their stable, non-radioactive isotope deuterium (B1214612) (²H or D), have become powerful and versatile tools in modern organic synthesis and analysis.[1][2][3] This subtle isotopic substitution, which doubles the mass of the hydrogen atom, imparts significant changes in the physicochemical properties of a molecule, most notably the strength of carbon-hydrogen bonds.[4][5] This phenomenon, known as the Kinetic Isotope Effect (KIE), and the mass difference detectable by mass spectrometry, form the basis for the widespread applications of deuterated compounds.[2] This technical guide provides an in-depth exploration of the core applications of these compounds, including their critical role in elucidating reaction mechanisms, their use as superior internal standards in quantitative analysis, and their growing importance in pharmaceutical development.

Mechanistic Elucidation via the Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect is the change in the rate of a chemical reaction upon isotopic substitution.[6] By comparing the reaction rates of a compound and its deuterated analogue, researchers can gain profound insights into the reaction mechanism, particularly the rate-determining step.[7][8]

Primary Kinetic Isotope Effect

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction.[8] The C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to break.[4][5] This results in a slower reaction rate for the deuterated compound, leading to a kH/kD value significantly greater than 1. The magnitude of the primary KIE for E2 reactions is typically between 2 and 7.[1]

A significant primary KIE is strong evidence that the C-H bond is cleaved in the rate-determining step. For example, in E2 elimination reactions, a substantial deuterium isotope effect provides evidence for a concerted mechanism where the C-H bond is broken simultaneously with the departure of the leaving group.[4][5] Conversely, the absence of a significant KIE in a reaction where a C-H bond is broken suggests a multi-step mechanism where C-H bond cleavage is not the rate-limiting step.

Secondary Kinetic Isotope Effect

A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step.[9] These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. For instance, in nucleophilic substitution reactions, secondary KIEs at the α-carbon can help distinguish between SN1 and SN2 mechanisms. SN1 reactions typically exhibit larger secondary KIEs (up to a theoretical maximum of 1.22) compared to SN2 reactions, which often have KIEs close to or even less than one (inverse KIE).[9]

Quantitative Data on Kinetic Isotope Effects

The following tables summarize representative KIE data for common organic reactions.

| Reaction Type | Substrate | Base/Solvent | kH/kD | Reference(s) |

| E2 Elimination | 2-Bromopropane | Sodium Ethoxide | 6.7 | [4][5] |

| E2 Elimination | Ethyl Chloride | ClO⁻ (gas phase) | Deviates from computation | [10] |

| Reaction Type | Nucleophile | Substrate | kH/kD | Reference(s) |

| SN2 | Cl⁻ | CH₃Br (gas phase) | 0.77 (±0.03) | [7] |

| SN2 | Cl⁻ | CH₃I (gas phase) | 0.84 (±0.01) | [7] |

| SN2 | Br⁻ | CH₃I (gas phase) | 0.76 (±0.01) | [7] |

| SN2 | Thiophenoxide ion | Benzyldimethylphenylammonium ion | 1.179 (±0.007) | [11] |

Deuterated Internal Standards in Mass Spectrometry

In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the "gold standard" for internal standards.[12][13] An internal standard is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis.[14]

The "Ideal" Internal Standard

An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest.[15] Deuterated compounds are nearly perfect for this role because they have almost identical retention times, extraction recoveries, and ionization efficiencies as their non-deuterated counterparts.[13][15] However, they are easily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.[12]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards significantly improves the accuracy, precision, and reproducibility of quantitative LC-MS assays.[12] Key benefits include:

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS. Since the deuterated standard co-elutes and has the same ionization properties as the analyte, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Sample Loss: Any loss of analyte during sample preparation steps like extraction and derivatization will be mirrored by a proportional loss of the deuterated internal standard, thus preserving the analyte-to-internal standard ratio.[14]

-

Improved Reproducibility: By accounting for variations in instrument performance, such as injection volume and ion source fluctuations, deuterated standards lead to more consistent results between different analytical runs and across different laboratories.[12]

Applications in Pharmaceutical Development

Deuterated compounds are increasingly being utilized in the pharmaceutical industry to develop "heavy drugs" with improved pharmacokinetic profiles.[2] By strategically replacing hydrogen atoms at sites of metabolic activity with deuterium, the rate of drug metabolism can be slowed down. This is due to the kinetic isotope effect, as the stronger C-D bond is more resistant to enzymatic cleavage, often by cytochrome P450 enzymes.

This "deuterium switch" can lead to several therapeutic advantages:

-

Increased Drug Half-life: A slower rate of metabolism can lead to a longer drug half-life, allowing for less frequent dosing and improved patient compliance.

-

Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, deuteration can reduce the formation of undesirable or toxic metabolites.

-

Improved Bioavailability: A slower first-pass metabolism can result in higher plasma concentrations of the active drug.

Experimental Protocols

General Protocol for the Synthesis of a Deuterated Aromatic Compound (e.g., Benzene-d₆)

This protocol describes a common method for the preparation of deuterated benzene (B151609) using a deuterated reducing agent.

Materials:

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Lithium aluminum deuteride (B1239839) (LiAlD₄)

-

Palladium on activated charcoal (Pd/C) catalyst

-

Deuterium gas (D₂)

-

6L autoclave

-

Standard laboratory glassware

Procedure:

-

In a dry, room temperature environment, slowly add 27.9 g of hexafluorobenzene to 2500 g of anhydrous THF with stirring. Continue stirring for 1 hour to obtain a clear solution.[16]

-

Transfer the solution to a 6L autoclave under a nitrogen atmosphere.[16]

-

Slowly add 75.6 g of lithium aluminum deuteride to the solution, ensuring the temperature does not exceed 25 °C.[16]

-

After the addition of LiAlD₄ is complete, add 2.8 g of Pd/C catalyst.[16]

-

Once gas evolution ceases, seal the reaction system and check for leaks.[16]

-

Replace the atmosphere in the autoclave with deuterium gas three times.[16]

-

Pressurize the autoclave with deuterium gas to 2 MPa, close the inlet valve, and stir at 500 rpm while heating to 70 °C.[16]

-

Maintain these conditions for 24 hours, then stop stirring and allow the autoclave to cool to room temperature.[16]

-

Filter the reaction mixture and transfer the filtrate to a suitable reaction vessel.[16]

-

Carefully quench the excess LiAlD₄ by slowly adding deionized water.[16]

-

Purify the benzene-d₆ by fractional distillation, collecting the fraction at 78.8 °C.[16]

Protocol for Sample Preparation for LC-MS/MS using a Deuterated Internal Standard (Plasma Sample)

This protocol outlines a typical protein precipitation method for the extraction of a small molecule analyte from plasma for LC-MS/MS analysis.

Materials:

-

Plasma samples (stored at -80 °C)

-

Deuterated internal standard solution (in a compatible solvent)

-

LC-MS grade acetonitrile (B52724) (pre-chilled to -20 °C)

-

Microcentrifuge tubes (1.5 mL)

-

Refrigerated microcentrifuge

-

Vortex mixer

-

Centrifugal vacuum concentrator (e.g., SpeedVac)

-

LC-MS compatible reconstitution solvent (e.g., 50:50 acetonitrile:water)

Procedure:

-

Thaw plasma samples on ice.[17]

-

In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.[17]

-

Add 10 µL of the deuterated internal standard solution to the plasma and briefly vortex.[17]

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins and vortex vigorously for 1 minute.[17]

-

Incubate the mixture at -20 °C for 20 minutes to enhance protein precipitation.[17]

-

Centrifuge at 14,000 x g for 15 minutes at 4 °C.[17]

-

Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet.[17]

-

Dry the supernatant completely using a centrifugal vacuum concentrator.[17]

-

Reconstitute the dried extract in 100 µL of a suitable LC-MS compatible solvent.[17]

-

Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4 °C to pellet any remaining particulates.[17]

-

Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[17]

Visualizations

Caption: Kinetic Isotope Effect: Higher activation energy for C-D bond cleavage.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).[18][19][20][21]

Conclusion

Deuterated compounds are far more than just heavy analogues of their hydrogen-containing counterparts. They are sophisticated tools that enable researchers to probe the intricacies of reaction mechanisms, achieve high levels of accuracy and precision in quantitative analysis, and design safer and more effective pharmaceuticals. As synthetic methodologies for selective deuteration continue to advance, the applications of these remarkable compounds in organic synthesis and beyond are set to expand even further.

References

- 1. fiveable.me [fiveable.me]

- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. Deuterium kinetic isotope effects in gas-phase S(N)2 and E2 reactions: comparison of experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. texilajournal.com [texilajournal.com]

- 14. youtube.com [youtube.com]

- 15. scispace.com [scispace.com]

- 16. Benzene-D6 synthesis - chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]

- 21. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: (E)-1,4-Dibromobut-2-ene-d6 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of (E)-1,4-Dibromobut-2-ene-d6 in Nuclear Magnetic Resonance (NMR) spectroscopy. While this specific deuterated compound is not a common NMR solvent, its unique structure lends itself to specialized applications as an internal standard for quantitative NMR (qNMR) and as a tracer for reaction monitoring.

The primary advantage of using deuterated compounds in ¹H NMR is the substitution of hydrogen (¹H) atoms with deuterium (B1214612) (²H or D).[1][2] This is critical for minimizing solvent interference, enabling the deuterium lock system for magnetic field stabilization, and providing a chemical shift reference.[1][3][4] Since deuterium resonates at a different frequency, the deuterated compound is effectively "invisible" in the ¹H NMR spectrum, allowing for clear observation of the analyte's signals.[2]

Application 1: Internal Standard for Quantitative NMR (qNMR)

This compound can serve as an internal standard for the quantification of analytes, particularly those with signals in the olefinic and allylic regions of the ¹H NMR spectrum. Its deuteration ensures that its own ¹H signals do not interfere with the analyte signals. Quantification can be achieved by comparing the integral of a known amount of the analyte with the integral of the residual proton signals of the deuterated standard or, more accurately, by using its ²H or ¹³C NMR signal.

Quantitative Data Summary

| Parameter | Value | Remarks |

| Chemical Formula | C₄D₆Br₂ | |

| Molecular Weight | 219.94 g/mol | |

| Isotopic Purity | >98% | Varies by supplier |

| ¹H NMR Residual Signal (CDCl₃) | ~6.0 ppm (vinylic), ~4.0 ppm (allylic) | Chemical shifts are approximate and based on the non-deuterated analog.[5][6][7] The intensity will be very low. |

| ¹³C NMR Signal (CDCl₃) | ~130 ppm (vinylic), ~30 ppm (allylic) | Chemical shifts are approximate and based on the non-deuterated analog.[7][8] |

Experimental Protocol: qNMR using an Internal Standard

Objective: To determine the concentration of an analyte using this compound as an internal standard.

Materials:

-

This compound

-

Analyte of interest

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d6)

-

NMR tubes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Stock Solution of the Internal Standard:

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a known volume of the chosen deuterated solvent to create a stock solution of known concentration.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the analyte.

-

Dissolve the analyte in a known volume of the deuterated solvent.

-

To this solution, add a precise volume of the internal standard stock solution.

-

Vortex the final solution to ensure homogeneity.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.[9]

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate a well-resolved signal from the analyte and a residual signal from the internal standard (if visible and well-resolved) or acquire a ²H or ¹³C spectrum for more accurate quantification against the standard's signal.

-

Calculate the concentration of the analyte using the following formula:

Concentration_analyte = (Integral_analyte / Number of Protons_analyte) * (Number of Protons_standard / Integral_standard) * (Concentration_standard)

-

Workflow for qNMR

Caption: Workflow for quantitative NMR (qNMR) analysis.

Application 2: Deuterated Tracer for Reaction Monitoring

This compound can be used as a starting material or reactant in a chemical synthesis to trace the fate of the butene backbone throughout the reaction. The deuterium labels act as silent reporters in ¹H NMR, allowing for the unambiguous identification of signals from other non-deuterated reactants and products. ²H NMR can be used to directly observe the deuterated species.

Experimental Protocol: Reaction Monitoring by NMR

Objective: To monitor the progress of a reaction involving this compound.

Materials:

-

This compound

-

Other reactants and reagents

-

Deuterated NMR solvent compatible with the reaction conditions

-

NMR tubes suitable for reaction monitoring (e.g., J. Young tubes)

Procedure:

-

Reaction Setup:

-

In an NMR tube, combine the deuterated solvent, this compound, and other reactants.

-

If the reaction is to be heated, ensure the NMR tube is properly sealed and rated for the intended temperature.

-

-

Initial NMR Spectrum (t=0):

-

Acquire a ¹H NMR spectrum of the reaction mixture before initiating the reaction to serve as a baseline.

-

-

Reaction Monitoring:

-

Initiate the reaction (e.g., by heating, adding a catalyst).

-

Acquire ¹H NMR spectra at regular time intervals.

-

The disappearance of reactant signals and the appearance of product signals can be monitored and integrated to determine the reaction kinetics.

-

-

²H NMR for Direct Observation:

-

At the end of the reaction, or at key time points, a ²H NMR spectrum can be acquired to identify the chemical environment of the deuterium atoms in the product(s).

-

Logical Diagram for Reaction Monitoring

Caption: Principle of using a deuterated tracer in reaction monitoring by NMR.

Safety Precautions

This compound is an alkylating agent and should be handled with care. It is expected to be toxic and lachrymatory. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion